REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]Br)#[N:2].[CH2:11]([O:13][P:14]([O:18]CC)[O:15][CH2:16][CH3:17])[CH3:12]>>[CH2:11]([O:13][P:14]([CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:1]#[N:2])[CH:4]=1)(=[O:18])[O:15][CH2:16][CH3:17])[CH3:12]
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Name
|
|
Quantity
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9.8 g
|
Type
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reactant
|
Smiles
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C(#N)C=1C=C(CBr)C=CC1
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Name
|
|
Quantity
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9.97 g
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Type
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reactant
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Smiles
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C(C)OP(OCC)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The resulting residue was evaporated
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Type
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CUSTOM
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Details
|
has 145° C.
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Type
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CUSTOM
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Details
|
was collected
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Name
|
|
Type
|
product
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Smiles
|
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 39.5 mmol | |
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 79.1% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |